R-(+)-Etomoxir Carboxylate, Potassium Salt

Descripción general

Descripción

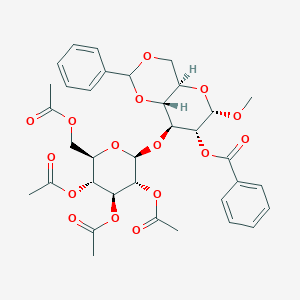

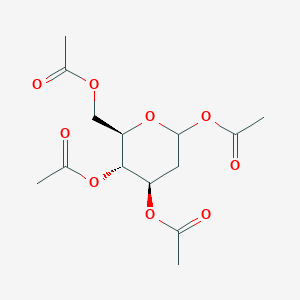

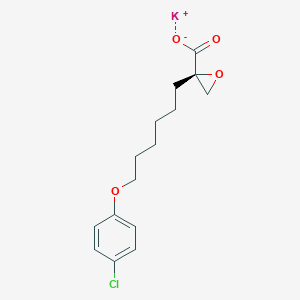

R-(+)-Etomoxir Carboxylate, Potassium Salt is a chemical compound with the molecular formula C15H18ClO4.K and a molecular weight of 336.85 . It is available in a neat product format . This compound is classified as a dangerous good for transport and may be subject to additional shipping charges .

Molecular Structure Analysis

The molecular structure of this compound consists of a carboxylate group attached to a hydrocarbon chain . The carboxylate group is the conjugate base of a carboxylic acid, RCOO− .Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo various reactions. These include reactions involving the O−H bond (acid dissociation and solvolytic reactions), reactions at the carbonyl bond (most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond), decarboxylation (reactions in which the R−C bond is broken in such a way that CO2 is lost and R−H is formed), and substitution on the R group .Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in methanol and water . It should be stored at 4° C . Carboxylic acids, such as this compound, are weaker acids than mineral acids but stronger acids than alcohols .Aplicaciones Científicas De Investigación

Tratamiento de la psoriasis

Etomoxir: se ha estudiado por su potencial en el tratamiento de la psoriasis, una enfermedad cutánea autoinmune crónica. Las investigaciones sugieren que las enzimas cruciales para la oxidación de los ácidos grasos están reguladas positivamente en la piel de los pacientes con psoriasis . Etomoxir, al inhibir la actividad de carnitina palmitoiltransferasa-1 (CPT-1), puede reducir la proliferación de queratinocitos y la inflamación asociada . Esto podría convertirlo en un tratamiento tópico prometedor para la psoriasis.

Safety and Hazards

Mecanismo De Acción

Target of Action

Etomoxir potassium salt, also known as R-(+)-Etomoxir Carboxylate, is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) . CPT-1 is a key rate-limiting enzyme of fatty acid oxidation (FAO) located on the inner face of the outer mitochondrial membrane .

Mode of Action

Etomoxir interacts with CPT-1’s catalytic site irreversibly . The actual inhibitor, ®-(+)-etomoxir-Coenzym A ester, is formed in an intracellular process . This interaction prevents the formation of acyl carnitines, a step necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria . This step is essential to the production of ATP from fatty acid oxidation .

Biochemical Pathways

Etomoxir primarily affects the fatty acid oxidation (FAO) pathway . By inhibiting CPT-1, Etomoxir disrupts the transport of long-chain fatty acids into the mitochondria, thereby interrupting the FAO pathway . This results in a decrease in ketone bodies in the blood, followed by a decrease in blood glucose levels . These effects can be explained by the inhibition of long-chain fatty acid oxidation, which results in a depression of ketogenesis and gluconeogenesis in the liver, and via disinhibition of the pyruvate dehydrogenase in an activation of glucose oxidation in the muscle .

Pharmacokinetics

It is noted that the sodium salt of (+)-etomoxir is water-soluble , which may influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of Etomoxir potassium salt can be influenced by various environmental factors within the tumor microenvironment (TME), which encompass gradients of nutrient and oxygen levels, tissue vascularization, heterocellular interactions, and systemic factors

Análisis Bioquímico

Biochemical Properties

R-(+)-Etomoxir Carboxylate, Potassium Salt is a carboxylate salt . Carboxylate ions can be formed by deprotonation of carboxylic acids . The negative charge that is left after deprotonation of the carboxyl group is delocalized between the two electronegative oxygen atoms in a resonance structure . This delocalization of the electron means that both of the oxygen atoms are less strongly negatively charged .

Cellular Effects

This compound is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the inner face of the outer mitochondrial membrane . This inhibition prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria . This step is essential to the production of ATP from fatty acid oxidation .

Molecular Mechanism

The actual inhibitor – R-(+)-Etomoxir-Coenzym A ester – is formed in an intracellular process . The middle inhibitor concentration for the inhibition of the CPT-1 in the liver, heart, and muscle mitochondria of rats lies in between 5 and 20 nmol/l (for rac-Etomoxir), depending on the animal’s state of metabolism (fed or fasting) .

Temporal Effects in Laboratory Settings

This compound is a solid substance that is soluble in methanol and water . It should be stored at 4° C

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1), which is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria .

Transport and Distribution

This compound is transported into the mitochondria where it inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1)

Subcellular Localization

This compound localizes to the inner face of the outer mitochondrial membrane where it inhibits the enzyme carnitine palmitoyltransferase-1 (CPT-1)

Propiedades

IUPAC Name |

potassium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGJSPIXZAHCU-XFULWGLBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635752 | |

| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132308-39-5 | |

| Record name | Etomoxir free acid potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132308395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOMOXIR FREE ACID POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622EG6HR3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.